Thalrugosaminine

Übersicht

Beschreibung

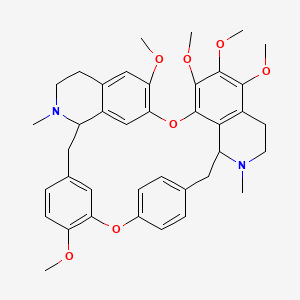

Thalrugosaminine is a benzylisoquinoline alkaloid isolated from the roots of the plant Thalictrum minus. This compound has shown significant antibacterial activity, particularly against Staphylococcus species, with minimum inhibitory concentration values ranging from 64 to 128 micrograms per milliliter . It also possesses hypotensive activity in rabbits and is active against Mycobacterium smegmatis .

Wissenschaftliche Forschungsanwendungen

Thalrugosaminin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es dient als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Benzylisoquinolin-Alkaloiden.

Biologie: Seine antibakteriellen Eigenschaften machen es zu einem wertvollen Werkzeug für die Untersuchung von bakteriellen Resistenzmechanismen und die Entwicklung neuer Antibiotika.

Industrie: Seine antibakteriellen Eigenschaften können zur Entwicklung antimikrobieller Beschichtungen und Materialien genutzt werden

5. Wirkmechanismus

Thalrugosaminin übt seine antibakteriellen Wirkungen aus, indem es bakterielle Zellwände angreift und deren Integrität stört. Dies führt zur Zelllyse und zum Zelltod. Die genauen molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, sind noch Gegenstand der Forschung, aber es wird angenommen, dass sie die Synthese essentieller bakterieller Komponenten stören .

Wirkmechanismus

Target of Action

Thalrugosaminine is a benzylisoquinoline alkaloid isolated from the roots of Thalictrum minus . It has been found to exhibit good antibacterial activity . .

Mode of Action

Its antibacterial activity suggests that it may interact with bacterial cells in a way that inhibits their growth or survival .

Result of Action

This compound has been shown to exhibit antibacterial activity, suggesting that it can inhibit the growth or survival of certain bacteria

Biochemische Analyse

Biochemical Properties

The biochemical properties of Thalrugosaminine are largely unexplored. Its antibacterial activity suggests that it may interact with enzymes, proteins, and other biomolecules in bacteria to inhibit their growth

Cellular Effects

Given its antibacterial activity, it likely influences bacterial cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thalrugosaminine is typically isolated from natural sources, specifically from the roots of Thalictrum minus. The isolation process involves extraction using solvents such as dichloromethane and methanol, followed by purification using silica gel column chromatography . The structural elucidation of the isolated compounds is performed using spectroscopic techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. The primary method remains extraction from natural sources, which may not be feasible for large-scale production. Further research and development are needed to establish efficient synthetic routes for industrial production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thalrugosaminin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Modifizierung der in der Verbindung vorhandenen funktionellen Gruppen verwendet werden.

Reduktion: Reduktionsreaktionen können den Oxidationszustand der Verbindung verändern, was möglicherweise ihre biologische Aktivität beeinflusst.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen, was möglicherweise seine antibakteriellen Eigenschaften verstärkt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Reagenzien, einschließlich Halogene und Nukleophile, können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden: Die Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann.

Vergleich Mit ähnlichen Verbindungen

Thalrugosaminin ist unter den Benzylisoquinolin-Alkaloiden aufgrund seiner starken antibakteriellen Aktivität und blutdrucksenkenden Wirkung einzigartig. Ähnliche Verbindungen umfassen:

5’-Hydroxythalidasin: Ein weiteres Benzylisoquinolin-Alkaloid mit antibakteriellen Eigenschaften.

O-Methylthalicberin: Eine verwandte Verbindung, die ebenfalls aus Thalictrum minus isoliert wurde, mit ähnlicher antibakterieller Aktivität.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen biologischen Aktivitäten und ihrer Potenz.

Eigenschaften

IUPAC Name |

6,19,20,21,25-pentamethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18(33),19,21,24,26,31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)19-24-10-13-31(42-3)33(20-24)47-26-11-8-23(9-12-26)18-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAAPKXOAPZXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944874 | |

| Record name | 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22226-73-9 | |

| Record name | THALRUGOSAMININE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

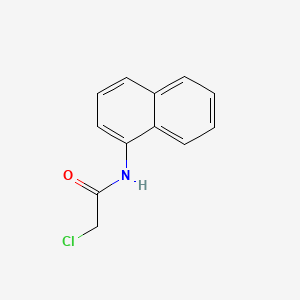

Feasible Synthetic Routes

Q1: What is Thalrugosaminine and where is it found?

A1: this compound is a bisbenzylisoquinoline alkaloid first isolated from the plant Thalictrum rugosum, also known as meadow rue. [] This plant is known for its diverse alkaloid content, many of which exhibit biological activities. []

Q2: What biological activities have been reported for this compound?

A2: this compound has demonstrated in vitro activity against Mycobacterium smegmatis, suggesting potential antimicrobial properties. [, ] Additionally, it has shown hypotensive activity in rabbit models, indicating a possible role in blood pressure regulation. [, ]

Q3: What is the chemical structure of this compound?

A3: While the provided abstracts don't detail the full structure, they highlight that this compound is a bisbenzylisoquinoline alkaloid. [] These alkaloids are characterized by two benzylisoquinoline units linked together. The absolute configuration of this compound has been determined as S,S. []

Q4: Have any other Thalictrum species been found to contain this compound?

A4: Yes, besides Thalictrum rugosum, this compound has also been identified in Thalictrum minus race B. [] This finding suggests that the production of this specific alkaloid might not be restricted to a single species within the Thalictrum genus.

Q5: Are there any other alkaloids with similar structures and activities to this compound?

A5: Yes, the research papers mention several other alkaloids isolated from the same plant sources that share structural similarities and/or biological activities with this compound. These include:

- Thalidasine: A bisbenzylisoquinoline alkaloid with hypotensive activity found in both Thalictrum revolutum and Thalictrum minus race B. [, ]

- O-methylthalicberine: Another bisbenzylisoquinoline alkaloid exhibiting hypotensive activity, identified in Thalictrum revolutum. []

- Thalicarpine: This alkaloid, found in Thalictrum revolutum, possesses both hypotensive and antimicrobial activities, similar to this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B1581427.png)